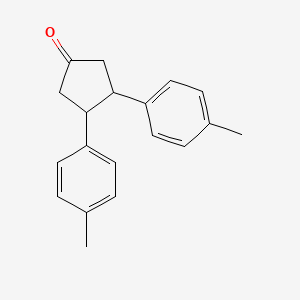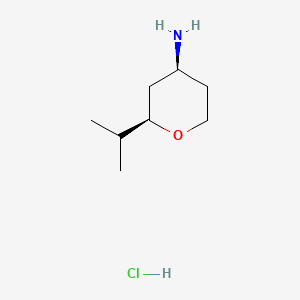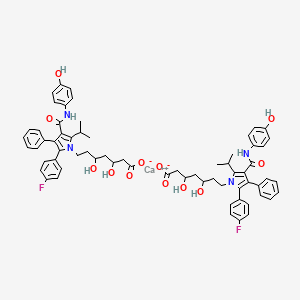
1,2,2-Triphenyl-2-(pyridin-4-yl)ethan-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,2,2-Triphenyl-2-(pyridin-4-yl)ethan-1-one is a complex organic compound characterized by its unique structure, which includes three phenyl groups and a pyridinyl group attached to an ethanone backbone
准备方法
The synthesis of 1,2,2-Triphenyl-2-(pyridin-4-yl)ethan-1-one typically involves multi-step organic reactions. One common synthetic route includes the reaction of benzaldehyde with pyridine derivatives under specific conditions to form the desired product. The reaction conditions often involve the use of catalysts and solvents to facilitate the formation of the compound. Industrial production methods may involve scaling up these reactions using continuous flow reactors to ensure consistent yield and purity .
化学反应分析
1,2,2-Triphenyl-2-(pyridin-4-yl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of alcohol derivatives.
Common reagents and conditions used in these reactions include acidic or basic catalysts, specific temperatures, and solvents like dichloromethane or ethanol. The major products formed depend on the type of reaction and the reagents used.
科学研究应用
1,2,2-Triphenyl-2-(pyridin-4-yl)ethan-1-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and coordination compounds.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique structural features.
Industry: It is used in the development of new materials, including polymers and advanced composites.
作用机制
The mechanism by which 1,2,2-Triphenyl-2-(pyridin-4-yl)ethan-1-one exerts its effects is primarily through its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved often include signal transduction mechanisms that regulate cellular processes .
相似化合物的比较
1,2,2-Triphenyl-2-(pyridin-4-yl)ethan-1-one can be compared with other similar compounds such as:
1-(pyridin-2-yl)-2-(pyridin-4-yl)ethan-1-one: This compound has a similar pyridinyl structure but differs in the position of the pyridinyl group.
2-Bromo-1-(pyridin-4-yl)ethan-1-one: This compound includes a bromine atom, which significantly alters its reactivity and applications.
The uniqueness of this compound lies in its combination of phenyl and pyridinyl groups, providing a versatile platform for various chemical modifications and applications.
属性
CAS 编号 |
6634-63-5 |
|---|---|
分子式 |
C25H19NO |
分子量 |
349.4 g/mol |
IUPAC 名称 |
1,2,2-triphenyl-2-pyridin-4-ylethanone |
InChI |
InChI=1S/C25H19NO/c27-24(20-10-4-1-5-11-20)25(21-12-6-2-7-13-21,22-14-8-3-9-15-22)23-16-18-26-19-17-23/h1-19H |
InChI 键 |
PIHPOQFALSHSON-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C(=O)C(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=NC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



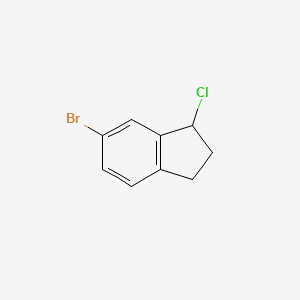
![2,2,2-trifluoro-N-[2-methyl-2-(prop-2-ynoxymethyldisulfanyl)propyl]acetamide](/img/structure/B14010310.png)
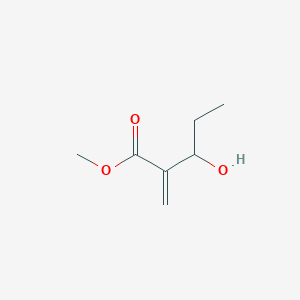

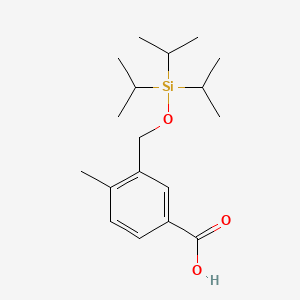
![Carbamic acid, [(3-aminopropyl)carbonimidoyl]bis-, bis(1,1-dimethylethyl) ester, monohydrochloride](/img/structure/B14010334.png)

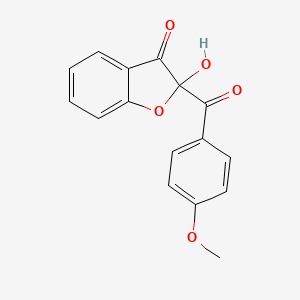
![2-[methyl(nitroso)amino]ethyl N-phenylcarbamate](/img/structure/B14010355.png)
